This compound belongs to the class of quinoxaline derivatives, which are characterized by their bicyclic structure comprising two fused aromatic rings containing nitrogen atoms. Quinoxalines are known for their diverse biological activities and are often explored in drug development.
The synthesis of 6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione typically involves the nitration of 6-fluoro-1,4-dihydroquinoxaline-2,3-dione.
In industrial settings, the synthesis is scaled up using large reactors where parameters such as temperature, pressure, and concentration are meticulously controlled to optimize yield and purity. Purification methods like recrystallization or chromatography are employed post-synthesis.
6-Fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione features a bicyclic structure with:
6-Fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione can undergo various chemical transformations:
The major products from these reactions include:
The primary target for 6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione is the GluR2 AMPA receptor.
This compound acts as an antagonist to the GluR2 AMPA receptor:
Due to its molecular weight (225.13 g/mol), it exhibits specific pharmacokinetic properties that influence its absorption and distribution within biological systems .
6-Fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione is typically described as:
Key chemical properties include:
These properties make it suitable for further functionalization in drug design .
6-Fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione has several applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4